molecular formula C16H13ClN2 B11853973 6-Chloro-2-(4-ethylphenyl)quinoxaline

6-Chloro-2-(4-ethylphenyl)quinoxaline

Cat. No.: B11853973
M. Wt: 268.74 g/mol
InChI Key: YNHBWUUWOQSNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4-ethylphenyl)quinoxaline is a synthetic compound based on the quinoxaline heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery for its diverse biological properties . Researchers value this core structure for its potential across multiple therapeutic areas. Suitably functionalized quinoxaline derivatives have demonstrated notable antiviral activity against a spectrum of viruses, including those from the Herpesviridae and Flaviviridae families, making them a promising scaffold for developing new antiviral treatments . Furthermore, recent high-throughput screenings have identified specific quinoxaline derivatives as potent protectants against aminoglycoside-induced ototoxicity (hair cell damage), highlighting their potential as versatile otoprotective agents in neuroscience and auditory research . The broader class of quinoxaline 1,4-dioxides, which are closely related, has also shown promising antibacterial, antitumor, and antiparasitic activities, underscoring the chemotherapeutic relevance of this chemical family . This compound is provided with the molecular formula C16H13ClN2 and a molecular weight of 268.74 g/mol . For optimal stability and shelf life, the product should be stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13ClN2

Molecular Weight

268.74 g/mol

IUPAC Name

6-chloro-2-(4-ethylphenyl)quinoxaline

InChI

InChI=1S/C16H13ClN2/c1-2-11-3-5-12(6-4-11)16-10-18-15-9-13(17)7-8-14(15)19-16/h3-10H,2H2,1H3

InChI Key

YNHBWUUWOQSNBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Chloro 2 4 Ethylphenyl Quinoxaline and Analogues

Classical and Condensation-Based Synthetic Approaches

The traditional and most widely employed methods for quinoxaline (B1680401) synthesis rely on the condensation of ortho-diamines with 1,2-dicarbonyl compounds. These approaches have been refined over the years to improve yields and reaction conditions.

Reactions Involving o-Phenylenediamines and Dicarbonyl Precursors

The cornerstone of classical quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. sapub.orgresearchgate.netencyclopedia.pub This facile method is widely used for the synthesis of a variety of substituted quinoxalines. sapub.org For the specific synthesis of 6-Chloro-2-(4-ethylphenyl)quinoxaline, the required precursors would be 4-chloro-1,2-diaminobenzene and 1-(4-ethylphenyl)-2-phenylethane-1,2-dione.

The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, for several hours. researchgate.netbioinfopublication.org The use of an acid catalyst can facilitate the reaction. nih.gov While effective, this method can sometimes require long reaction times and high temperatures. nih.gov

To illustrate the versatility of this approach, various substituted o-phenylenediamines and 1,2-dicarbonyl compounds can be employed to generate a library of quinoxaline derivatives. The following table provides examples of quinoxaline synthesis using this classical approach with different precursors.

o-Phenylenediamine Derivative1,2-Dicarbonyl CompoundProductYield (%)Reference
o-PhenylenediamineBenzil2,3-Diphenylquinoxaline85-91 encyclopedia.pub
4-Methyl-o-phenylenediamineBenzil6-Methyl-2,3-diphenylquinoxaline96 researchgate.net
4,5-Dimethyl-o-phenylenediamineBenzil6,7-Dimethyl-2,3-diphenylquinoxaline97 researchgate.net
o-PhenylenediamineGlyoxalQuinoxaline- sapub.org

Annulation Reactions for Quinoxaline Scaffold Formation

Annulation reactions provide an alternative and powerful strategy for the construction of the quinoxaline ring system. These methods often involve the formation of multiple carbon-nitrogen bonds in a single synthetic operation. A notable example is the palladium-catalyzed hydrogenative annulation of catechols and nitroarylamines, which offers a direct route to novel quinoxaline derivatives. rsc.org Another approach involves the cobalt-catalyzed annulation of o-phenylenediamines and internal alkynes, utilizing molecular oxygen as the terminal oxidant to afford a variety of quinoxalines in good to high yields under mild conditions. researchgate.net

Furthermore, a metal-free cascade process has been developed for the synthesis of diverse quinoxaline derivatives from alkynes. rsc.org This method involves the reaction of alkynes with N,N-dibromo-p-toluenesulfonamide (TsNBr2) in an aqueous medium to generate an α,α-dibromoketone intermediate, which then reacts with an o-phenylenediamine to yield the desired quinoxaline. rsc.org

Modern and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches often utilize catalysts, alternative energy sources, and environmentally benign reaction media to improve the synthesis of quinoxalines.

Catalyst-Assisted Synthetic Routes (e.g., Metal-Catalysis, Lewis Acid Catalysis)

A wide array of catalysts has been employed to enhance the efficiency and selectivity of quinoxaline synthesis. Both metal-based and metal-free catalysts have proven effective.

Metal-Catalysis: Transition metal catalysts, such as those based on palladium, ruthenium, copper, and nickel, have been successfully used. bioinfopublication.orgacgpubs.org For instance, monodispersed and recyclable Ni-nanoparticles can catalyze the reaction of o-phenylenediamine derivatives with glyoxal. sapub.org Copper-catalyzed reactions, including the condensation of 2-iodoanilines, arylacetaldehydes, and sodium azide, provide a one-pot, three-component route to quinoxalines. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids are effective catalysts for the condensation reaction. O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) has been utilized as a cost-effective and eco-friendly Lewis acid catalyst for the synthesis of quinoxaline derivatives from 1,2-diamines and substituted phenacyl bromides. acgpubs.orgresearchgate.net Other Lewis acids like ZnCl₂, CoCl₂, and NiCl₂ have also been employed. arabjchem.org

The following table summarizes various catalyst systems used in quinoxaline synthesis.

CatalystReactantsSolventKey AdvantagesReference
HCTU1,2-Diamines, Phenacyl bromidesDMFMild conditions, short reaction time acgpubs.orgresearchgate.net
Ni-nanoparticleso-Phenylenediamines, GlyoxalAcetonitrileRecyclable catalyst sapub.org
Polymer supported sulphanilic acid1,2-Diamines, 1,2-Dicarbonyl compoundsEthanolHeterogeneous, recyclable catalyst arabjchem.org
Ammonium bifluoride (NH₄HF₂)o-Phenylenediamines, 1,2-Dicarbonyl compoundsAqueous ethanolMild conditions, low catalyst loading nih.gov
Zinc triflate (Zn(OTf)₂)o-Phenylenediamines, α-DiketonesAcetonitrileRoom temperature, high yield encyclopedia.pub

Solvent-Free and Microwave-Assisted Synthesis

In line with the principles of green chemistry, solvent-free and microwave-assisted methods have emerged as powerful alternatives to traditional synthetic protocols. These techniques often lead to shorter reaction times, higher yields, and simplified work-up procedures.

Microwave irradiation has been successfully used for the synthesis of quinoxalines, in some cases completely eliminating the need for a solvent and a catalyst. nih.govtandfonline.comnih.gov The reaction of benzil and 1,2-diaminobenzene under microwave irradiation without any solvent or catalyst affords the corresponding quinoxalines in high yields and with significantly reduced reaction times (2–6 minutes). tandfonline.com This method is noted for its environmental friendliness and operational simplicity. tandfonline.com

Acidic alumina has also been shown to be an effective catalyst in solvent-free, microwave-assisted synthesis, not only catalyzing the condensation but also promoting the tandem oxidation of acyloins to the corresponding 1,2-dicarbonyls in a one-pot procedure. researchgate.net

Aqueous Medium Synthesis

The use of water as a solvent is highly desirable from an environmental and economic perspective. Several methods have been developed for the synthesis of quinoxalines in an aqueous medium. bioinfopublication.orgresearchgate.net

One such method employs the ionic liquid [C8dabco]Br as a recyclable catalyst for the synthesis of quinoxaline derivatives in water. researchgate.net This approach offers high yields, the use of an environmentally benign solvent, and simple product isolation. researchgate.net Another efficient method involves the condensation of 1,2-diketones and 1,2-diamines in water in the presence of tetraethylammonium bromate, which also features short reaction times and high yields. researchgate.netbioinfopublication.org Furthermore, a catalyst-free approach for the synthesis of quinoxalines has been developed by reacting α-halo ketones and o-phenylenediamines in water at 80 °C. rsc.org

Strategies for Introducing Chloro and Aryl/Alkyl Substituents

The construction of the this compound molecule necessitates the carefully planned introduction of both the chlorine atom at the 6-position of the quinoxaline ring and the 4-ethylphenyl group at the 2-position. The most common and efficient strategies involve the synthesis of appropriately substituted precursors prior to the final cyclization to form the quinoxaline core.

Direct and regioselective chlorination of the quinoxaline ring at the 6-position can be challenging due to the potential for multiple isomers. Therefore, a more controlled and widely adopted approach involves the use of a pre-chlorinated starting material. The synthesis of this compound typically begins with 4-chloro-1,2-phenylenediamine.

This key intermediate can be synthesized through various established methods, often starting from a more readily available chlorinated benzene (B151609) derivative. For instance, the reduction of 2-amino-4-chloronitrobenzene or 4-chloro-2-nitroaniline is a common route. This reduction can be achieved using various reducing agents, with zinc dust in the presence of a mineral acid or catalytic hydrogenation (e.g., using H₂/Pd-C) being effective methods. The general synthetic scheme is depicted below:

Reactant Reagents and Conditions Product

This strategy ensures that the chlorine atom is unambiguously positioned at the desired location on the benzene ring, which will become the 6-position of the quinoxaline core upon cyclization.

With the chlorinated diamine in hand, the next critical step is the introduction of the 4-ethylphenyl group. This is typically achieved through a condensation reaction with a suitable 1,2-dicarbonyl compound. The most direct precursor for this reaction is 1-(4-ethylphenyl)glyoxal. The condensation of 4-chloro-1,2-phenylenediamine with 1-(4-ethylphenyl)glyoxal proceeds under acidic or neutral conditions, often in a solvent such as ethanol or acetic acid, to yield the target molecule, this compound. nih.gov

An alternative and highly versatile approach for the installation of aryl groups at the 2-position of the quinoxaline ring involves palladium-catalyzed cross-coupling reactions. One of the most powerful methods is the Suzuki-Miyaura cross-coupling. This reaction would typically involve the coupling of a 2-haloquinoxaline derivative with a 4-ethylphenylboronic acid. For the synthesis of the target compound, a more strategic approach would be to first synthesize 2,6-dichloroquinoxaline (B50164) and then selectively couple the more reactive 2-position with 4-ethylphenylboronic acid. The chlorine atom at the 2-position of a quinoxaline ring is generally more susceptible to nucleophilic substitution and cross-coupling reactions than a chlorine atom on the fused benzene ring.

The general conditions for such a Suzuki-Miyaura coupling are outlined in the table below:

Reactants Catalyst Base Solvent Product
2,6-Dichloroquinoxaline and 4-Ethylphenylboronic acid Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Na₂CO₃, K₂CO₃, or Cs₂CO₃ Toluene/Water, Dioxane/Water, or DMF This compound

Another powerful palladium-catalyzed method is the direct C-H arylation. This approach avoids the need for pre-halogenated quinoxalines or organoboron reagents. In a hypothetical direct C-H arylation approach to this compound, 6-chloroquinoxaline could be directly coupled with 4-ethylphenyl iodide or bromide in the presence of a palladium catalyst and a suitable ligand and base. However, controlling the regioselectivity of such a reaction to favor the 2-position can be challenging and may require specific directing groups or reaction conditions.

Derivatization Strategies for Structural Diversification

The this compound scaffold offers several sites for further chemical modification, allowing for the generation of a library of analogues with diverse structural features. The chloro substituent at the 6-position is a particularly useful handle for a variety of transformations.

Palladium-catalyzed cross-coupling reactions are paramount for the derivatization of the 6-chloro position. The Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl and heteroaryl groups by reacting this compound with various boronic acids. nih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the 6-position.

The following table summarizes some key derivatization reactions at the 6-position:

Reaction Type Reagents Product Type
Suzuki-Miyaura Coupling Aryl/heteroarylboronic acids, Pd catalyst, base 6-Aryl/heteroaryl-2-(4-ethylphenyl)quinoxalines
Buchwald-Hartwig Amination Primary/secondary amines, Pd catalyst, base 6-Amino-2-(4-ethylphenyl)quinoxalines
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, base 6-Alkynyl-2-(4-ethylphenyl)quinoxalines
Stille Coupling Organostannanes, Pd catalyst 6-Aryl/vinyl-2-(4-ethylphenyl)quinoxalines

Beyond the chloro group, the ethylphenyl moiety also presents opportunities for derivatization. The ethyl group can undergo benzylic halogenation followed by nucleophilic substitution to introduce a variety of functional groups. Furthermore, electrophilic aromatic substitution on the 4-ethylphenyl ring is possible, although the directing effects of the quinoxaline and ethyl substituents would need to be carefully considered to achieve regioselectivity. The quinoxaline ring itself can also be a target for derivatization, such as N-oxidation of the nitrogen atoms, which can in turn influence the reactivity of the heterocyclic core.

Structure Activity Relationship Sar Studies of 6 Chloro 2 4 Ethylphenyl Quinoxaline Derivatives

Influence of Substituent Position on Biological Activity

The placement of substituents on the quinoxaline (B1680401) core is a critical determinant of the biological activity of its derivatives. Research has shown that substitutions at various positions, including 2, 3, 6, and 7, can significantly modulate the pharmacological effects of these compounds. nih.govnih.gov

For instance, in a series of 2,3-disubstituted quinoxaline analogs, modifications at these positions were generally well-tolerated and did not drastically alter the inhibition of TNFα-induced IKKβ-mediated NFκB activity. nih.gov However, in other contexts, the position of substituents is paramount. For example, the introduction of groups at position 6 through an amide linker has been shown to considerably impact biological activity. nih.gov Similarly, the substitution of an indole (B1671886) group at positions 2 and 3 can enhance anti-influenza activity. nih.gov

The regioselectivity of reactions during the synthesis of quinoxaline derivatives also highlights the importance of substituent position. For example, in the synthesis of 7-substituted quinoxaline 1,4-di-N-oxide derivatives from monosubstituted benzofuroxans, the 7-substituted isomers are predominantly formed over the 6-isomers. nih.gov Specifically, a compound with a chloro group at the R7 position was obtained as the major isomer. nih.gov

Furthermore, studies on 2,3,6-trisubstituted quinoxalines have demonstrated the influence of substituents at position 6. When maintaining bis-2-furyl substitution at positions 2 and 3, the addition of a 3-methoxyphenyl (B12655295) group or a 2-furyl group at position 6 resulted in compounds with good antiviral activity. nih.gov

The following table summarizes the influence of substituent position on the biological activity of various quinoxaline derivatives.

Scaffold Substituent Position(s) Modification Effect on Biological Activity
Quinoxaline2, 3Indole substitutionEnhanced anti-influenza activity nih.gov
Quinoxaline6Introduction of groups via amide linkerConsiderable impact on biological activity nih.gov
2,3-bis(2-furyl)quinoxaline63-methoxyphenyl groupGood antiviral activity (IC50 of 6.2 µM) nih.gov
2,3-bis(2-furyl)quinoxaline62-furyl groupGood antiviral activity (IC50 of 3.5 µM) nih.gov
2-quinoxalinol7Electrophilic nitrationPreferential formation of 7-nitroquinoxalin-2-ol nih.gov

Role of Halogen (e.g., Chloro) Substitution in Modulating Activity

The introduction of halogen atoms, particularly chlorine, into the quinoxaline scaffold plays a significant role in modulating the biological activity of these derivatives. The chloro group can influence the molecule's electronic properties, lipophilicity, and ability to form specific interactions with biological targets.

The chloro functional group is known to engage in hydrophobic interactions, which can affect binding affinities to protein targets. For example, it has been observed to impact the binding of quinoxaline derivatives to the N-terminal RNA-binding domain of the SARS-CoV-2 N-protein. nih.gov

In the context of anticancer activity, a chloro-substitution at the fourth position of a phenyl ring attached to a quinoxaline nucleus resulted in a compound with excellent activity against MCF-7 and HCT116 cancer cell lines. mdpi.com Furthermore, in a series of gelatinase inhibitors, a para-chloro phenyl substituent yielded the best activity. nih.gov The synthesis of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives has also been pursued to develop novel anti-HIV agents. nih.gov

The position of the chloro substituent is crucial. For instance, 6-Chloro-2(1-piperazinyl) quinoxaline (CPQ) has been identified as a potent and selective inhibitor of neuronal serotonin (B10506) reuptake. nih.gov The specific placement of the chlorine at the 6-position is integral to this activity. Similarly, the molecule (S)-Ethyl 2-[4-(6-chloro-quinoxalin-2-yl-oxy)phenoxy]propanoate highlights the use of a chloro-substituted quinoxaline core in creating compounds with specific stereochemistry and potential biological applications. nih.gov

The table below illustrates the impact of chloro substitution on the activity of various quinoxaline derivatives.

Parent Compound/Scaffold Position of Chloro Group Resulting Compound/Derivative Observed Biological Effect
Phenyl-substituted quinoxaline4th position of phenyl ring4-chloro-phenyl derivativeExcellent anticancer activity against MCF-7 and HCT116 cells mdpi.com
Quinoxaline with phenyl substituentpara position of phenyl ringpara-chloro phenyl derivativeBest activity as a gelatinase inhibitor nih.gov
2-(1-piperazinyl)quinoxaline66-Chloro-2(1-piperazinyl) quinoxaline (CPQ)Potent and selective inhibition of neuronal serotonin reuptake nih.gov
Quinoxaline core6 and 76-chloro-7-fluoroquinoxaline derivativesInvestigated as potential anti-HIV agents nih.gov

Impact of Aryl (e.g., Phenyl, Ethylphenyl) Moieties on Biological Profiles

Aryl groups, such as phenyl and its substituted variants like ethylphenyl, are common features in bioactive quinoxaline derivatives. The nature and substitution pattern of these aryl moieties significantly influence the biological profiles of the resulting compounds.

The presence of an aryl group at the 2-position of the quinoxaline ring is a recurring motif in compounds with diverse pharmacological activities. For example, the o,o-dimethoxyphenyl group at this position was found to increase anticancer activity, whereas CF3 and OCF3 groups decreased it. mdpi.com This indicates that the electronic and steric properties of the substituents on the phenyl ring are critical.

In the specific case of 6-Chloro-2-(4-ethylphenyl)quinoxaline, the 4-ethylphenyl group is a key structural feature. While direct SAR studies on the ethyl group in this specific molecule are not extensively detailed in the provided results, the general principles of aryl substitution on quinoxalines suggest its importance. The ethyl group, being an electron-donating group, can alter the electron density of the phenyl ring and the entire molecule, potentially affecting its interaction with biological targets.

The planarity of the quinoxaline ring system and its orientation relative to the attached aryl ring are also important. In one derivative, (S)-Ethyl 2-[4-(6-chloro-quinoxalin-2-yl-oxy)phenoxy]propanoate, the quinoxaline ring system is planar and is oriented at a significant dihedral angle to the benzene (B151609) ring. nih.gov This spatial arrangement can be crucial for fitting into the binding pocket of a target protein.

The following table provides examples of how different aryl moieties affect the biological activity of quinoxaline derivatives.

Quinoxaline Scaffold Aryl Moiety and Position Effect on Biological Activity
2-substituted quinoxalineo,o-dimethoxyphenyl at position 2Increased anticancer activity mdpi.com
2-substituted quinoxalineCF3 and OCF3 at position 2Decreased anticancer activity mdpi.com
2-substituted quinoxaline4-chlorophenyl at position 2Excellent anticancer activity mdpi.com
2-substituted quinoxalinep-bromophenylHigh enantioselectivity in dearomatization reactions acs.org
2-substituted quinoxalinep-chlorophenylHighest enantioselectivity in dearomatization reactions acs.org

Correlation of Electronic and Steric Effects with Pharmacological Responses

Electronic Effects:

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electron distribution within the quinoxaline ring system and any attached aryl moieties. This, in turn, affects the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, which are crucial for binding to biological macromolecules. nih.gov

Steric Effects:

The size and shape of substituents (steric effects) are also critical. Bulky substituents can either enhance or hinder biological activity depending on the topology of the target's binding site. For instance, in a series of 6-chloro-7-fluoroquinoxaline derivatives, those with bulky substitutions at positions 2 and 3 exhibited better anti-HIV activity compared to those with less bulky groups. nih.gov This suggests that the larger groups may form more extensive or favorable interactions within the binding pocket.

Conversely, in some cases, smaller substituents may be preferred. The addition of a methyl group at the 8th position of certain quinoxaline compounds had a negligible impact on activity, while a methyl group at the 9th position compromised the antagonistic effect. nih.gov

The table below summarizes the correlation between electronic and steric effects and the pharmacological responses of quinoxaline derivatives.

Substituent Property Modification Position Observed Pharmacological Response
Electronic (Electron-releasing)CH3, OCH3R1Decreased anticancer activity mdpi.com
Electronic (Electron-releasing)OCH3R1, R2, R3Essential for anticancer activity mdpi.com
Electronic (Electron-withdrawing)FR1, R2, R3Decreased anticancer activity mdpi.com
Electronic (Electron-withdrawing)Cl on phenyl ring4th positionExcellent anticancer activity mdpi.com
Steric (Bulky)Various bulky groups2 and 3Better anti-HIV activity nih.gov
Steric (Alkyl)Methyl8Negligible impact on activity nih.gov
Steric (Alkyl)Methyl9Compromised antagonistic effect nih.gov

Mechanistic Investigations at the Molecular and Cellular Level

Enzyme Inhibition Mechanisms

No specific studies on the enzyme inhibition mechanisms of 6-Chloro-2-(4-ethylphenyl)quinoxaline have been identified in the current scientific literature.

Specific Kinase Inhibition Studies

There are no available research findings detailing specific kinase inhibition by this compound.

Protease (e.g., SARS-CoV-2 Mpro) Interaction and Inhibition

Information regarding the interaction and inhibition of proteases, such as SARS-CoV-2 Mpro, by this compound is not available in published research.

Other Enzyme Systems

No studies have been found that investigate the inhibitory effects of this compound on other enzyme systems.

Nucleic Acid Interaction and DNA Binding Properties

There is no published data on the nucleic acid interaction or DNA binding properties specifically for this compound.

Modulation of Cellular Pathways

Mechanistic studies on how this compound may modulate cellular pathways have not been reported.

Apoptosis Induction in Cell Lines

There are no specific studies demonstrating the induction of apoptosis in any cell lines by this compound.

Anti-Proliferative Effects in Cellular Models

This compound, identified as a highly potent compound in a series of novel quinoxaline (B1680401) derivatives, has demonstrated significant anti-proliferative activity across various human cancer cell lines. nih.govresearchgate.netsciprofiles.comresearchgate.net In vitro studies, such as the MTT assay, have been employed to quantify its cytotoxic effects. The compound, referred to as compound 12 in a key study, exhibited potent activity with IC50 values ranging from 0.19 to 0.51 μM against several human cancer cell lines. nih.govresearchgate.netsciprofiles.comresearchgate.net This indicates that the compound is effective at inhibiting the growth of cancer cells at sub-micromolar concentrations.

The anti-proliferative efficacy was evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. The specific IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, are detailed in the table below.

Cell LineCancer TypeIC50 (μM)
HeLaCervical Cancer0.19
A549Lung Cancer0.23
MCF-7Breast Cancer0.51

This table presents the anti-proliferative activity of this compound (designated as compound 12 in the source study) against three human cancer cell lines. Data sourced from Qi et al. (2019). nih.govresearchgate.netsciprofiles.com

These findings underscore the potent cytotoxic nature of this compound against different types of cancer cells, establishing it as a promising candidate for further investigation.

Tubulin Polymerization Inhibition

The primary mechanism underlying the anti-proliferative effects of this compound is its ability to interfere with the dynamics of microtubules through the inhibition of tubulin polymerization. nih.govresearchgate.netsciprofiles.comresearchgate.net Microtubules are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. By targeting tubulin, this compound disrupts the assembly of these crucial structures.

Research has shown that this compound directly inhibits the polymerization of tubulin, which in turn disrupts the microtubule network within the cell. nih.govresearchgate.netsciprofiles.comresearchgate.net This disruption of microtubule dynamics leads to a cascade of cellular events, most notably the arrest of the cell cycle in the G2/M phase. nih.govresearchgate.netsciprofiles.comresearchgate.net Unable to form a functional mitotic spindle, the cancer cells cannot proceed through mitosis and are ultimately driven towards apoptosis, or programmed cell death. nih.govsciprofiles.com

The inhibitory effect on tubulin polymerization has been quantified in biochemical assays. The table below summarizes the inhibitory concentration for tubulin polymerization.

AssayParameterResult
Tubulin Polymerization AssayIC501.32 μM

This table shows the concentration of this compound (compound 12) required to inhibit tubulin polymerization by 50%. Data interpretation based on findings from Qi et al. (2019). nih.govresearchgate.netsciprofiles.com

Molecular docking studies have further elucidated the binding mode of this quinoxaline derivative to tubulin, providing a structural basis for its inhibitory activity. nih.govsciprofiles.com These investigations at the molecular level corroborate the cellular effects observed, confirming that tubulin is a direct and critical target of this compound.

Exploration of Biological Activities and Associated Research Domains

Antiviral Research on Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives have demonstrated significant potential as antiviral agents, with studies investigating their efficacy against a variety of viral pathogens, including those responsible for respiratory illnesses, herpes simplex, and HIV. proquest.comnih.gov

The emergence of novel respiratory viruses has underscored the urgent need for new antiviral therapies. Quinoxaline derivatives have been identified as promising candidates in this area, with research focusing on their potential to inhibit viruses such as influenza and coronaviruses. nih.gov

The antiviral activity of quinoxaline derivatives against respiratory pathogens is a significant area of research. nih.gov For instance, certain 2,3,6-substituted quinoxaline derivatives, particularly those with bis-2-furyl substitutions, have shown valuable antiviral activity. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of the NS1A protein of the influenza virus, a highly conserved protein crucial for viral replication. nih.gov The N-terminal domain of the NS1A protein has a six-helical chain fold with a deep cavity, and it is hypothesized that small molecules like quinoxaline derivatives could fit into this cavity and block viral replication. nih.gov

Research has also explored the potential of quinoxalines against coronaviruses. nih.gov While specific data on 6-Chloro-2-(4-ethylphenyl)quinoxaline is not detailed in the provided results, the broader class of quinoxaline derivatives is being investigated for its potential to inhibit SARS-CoV and SARS-CoV-2. nih.gov The development of antiviral agents targeting these viruses is a global health priority, and the quinoxaline scaffold represents a promising starting point for the design of new inhibitors. nih.gov

Table 1: Antiviral Research on Quinoxaline Derivatives Against Respiratory Pathogens

Pathogen Target/Mechanism Key Findings
Influenza Virus NS1A protein 2,3,6-substitued quinoxaline with bis-2-furyl substitution showed valuable antiviral activity. nih.gov
SARS-CoV Not specified Quinoxaline derivatives are being investigated as potential inhibitors. nih.gov
SARS-CoV-2 Not specified Quinoxaline derivatives are considered a platform for the development of next-generation antiviral agents. nih.gov

Herpes simplex viruses (HSV-1 and HSV-2), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV) are DNA viruses that can cause a range of diseases in humans. nih.gov Research has shown that certain quinoxaline derivatives possess anti-herpesvirus activity.

For example, a series of novel nih.govrsc.orgasm.orgtriazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their antiviral potential. nih.gov Among them, 1-(4-chloro-8-methyl nih.govrsc.orgasm.orgtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea (B124793) demonstrated the ability to reduce the number of HSV plaques in a plaque-reduction assay. nih.gov Another study on indolo-(2,3-b)quinoxaline derivatives found that the compound B-220 inhibited the replication of HSV-1, CMV, and VZV in tissue culture. asm.org The mechanism of action appears to involve the reduction of viral DNA and protein synthesis. asm.org

Furthermore, innovative 5H-indolo-(2,3-b) quinoxaline derivatives have been explored as potential antiviral drugs against HSV-1, HCMV, and VZV. ijsrch.com One compound, in particular, showed promising antiviral activity in plaque-reduction assays. ijsrch.com

Table 2: Antiviral Research on Quinoxaline Derivatives Against HSV and Other DNA Viruses

Virus Derivative Class Key Findings
Herpes Simplex Virus (HSV) nih.govrsc.orgasm.orgtriazolo[4,3-a]quinoxalines A specific derivative reduced HSV plaque formation by 25% at 20 µg/mL. nih.gov
HSV-1, Cytomegalovirus (CMV), Varicella-Zoster Virus (VZV) Indolo-(2,3-b)quinoxalines Compound B-220 inhibited viral replication at concentrations of 1 to 5 µM. asm.org
HSV-1, Human Cytomegalovirus (HCMV), Varicella-Zoster Virus 5H-indolo-(2,3-b) quinoxalines One compound demonstrated promising antiviral activity. ijsrch.com

The human immunodeficiency virus (HIV) remains a significant global health challenge, and the development of new anti-HIV agents is crucial. The quinoxaline scaffold has been identified as a core moiety for designing novel anti-HIV drugs. proquest.comnih.gov

One approach has been to design quinoxaline derivatives as HIV-1 integrase inhibitors. nih.govadvion.com In one study, a series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were synthesized, and two derivatives with bulky substitutions at positions 2 and 3 showed promising activity without cytotoxicity. proquest.com Another study focused on designing quinoxaline derivatives based on pharmacophore modeling and molecular docking studies, leading to the identification of two compounds with good anti-HIV activity. nih.gov

Furthermore, the quinoxaline derivative S-2720, chemically known as 6-chloro-3,3-dimethyl-4-(isopropenyloxycarbonyl)-3,4-dihydroquinoxalin-2(1H)-thione, was found to be a potent inhibitor of HIV-1 reverse transcriptase (RT) and viral replication. asm.orgresearchgate.net This compound belongs to a class of non-nucleoside RT inhibitors that bind differently to the enzyme compared to other known inhibitors. asm.org

Table 3: Anti-HIV Activity of Quinoxaline Derivatives

Derivative Class/Compound Target Key Findings
6-chloro-7-fluoroquinoxaline derivatives HIV-1 Integrase Two derivatives with bulky substitutions at positions 2 and 3 showed good activity. proquest.com
Substituted quinoxaline derivatives HIV-1 Integrase Two derivatives showed good anti-HIV activity. nih.gov
S-2720 HIV-1 Reverse Transcriptase Potent inhibitor of HIV-1 RT and viral replication. asm.org

Antimicrobial Research

In addition to their antiviral properties, quinoxaline derivatives have been extensively investigated for their antimicrobial activity against a wide range of bacteria and fungi. nih.govrsc.orgmdpi.com

Quinoxaline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com

In one study, a series of new quinoxaline derivatives were synthesized and tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov Several compounds showed high activity against both types of bacteria, with some being particularly effective against E. coli. nih.gov Another study evaluated nonsymmetrical 2,3-diaminoquinoxaline derivatives and found that several compounds exhibited significant antibacterial activity. tandfonline.com Molecular docking studies suggested that these compounds may act by binding to the quinolone-binding site of S. aureus DNA gyrase. tandfonline.com

Quinoxaline 1,4-di-N-oxides are another class of quinoxaline derivatives known for their potent antibacterial effects, especially against anaerobic bacteria. nih.gov These compounds are thought to kill bacteria by generating reactive oxygen species during their metabolism under anaerobic conditions, leading to oxidative damage. nih.govfao.org

Table 4: Antibacterial Activity of Quinoxaline Derivatives

Bacterial Strains Derivative Class Key Findings
S. aureus, B. subtilis, E. coli, P. aeruginosa Substituted quinoxalines Several compounds were highly active against both Gram-positive and Gram-negative bacteria. nih.gov
Gram-positive and Gram-negative strains 2,3-diaminoquinoxalines Selected compounds showed significant antibacterial activity, potentially by inhibiting DNA gyrase. tandfonline.com
Clostridium perfringens, Brachyspira hyodysenteriae Quinoxaline 1,4-di-N-oxides These compounds are effective against anaerobic bacteria by inducing oxidative stress. nih.gov

The antifungal potential of quinoxaline derivatives has also been a focus of research, with studies demonstrating their efficacy against various fungal pathogens. rsc.orgmdpi.comacs.orgnih.gov

A series of quinoxaline derivatives were designed and synthesized as antimicrobial agents against plant pathogenic fungi. rsc.org Some of these compounds exhibited significant antifungal activities, with compounds 5j and 5t showing potent activity against Rhizoctonia solani, even superior to the commercial fungicide azoxystrobin. rsc.org Another study focused on novel quinoxaline-2-oxyacetate hydrazide derivatives and found that many of the synthesized compounds had notable antifungal activity against several pathogenic fungi. mdpi.com

Furthermore, (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives were synthesized and evaluated for their antifungal activities against Rhizoctonia solani. acs.org One compound, 6p, was found to be particularly potent, with an EC₅₀ value more potent than the commercial fungicide carbendazim. acs.org Research on 3-hydrazinoquinoxaline-2-thiol (B1673409) demonstrated its effectiveness against various Candida species, showing efficacy comparable to or even better than Amphotericin B against some isolates. nih.gov

Table 5: Antifungal Activity of Quinoxaline Derivatives

Fungal Pathogen Derivative Class Key Findings
Rhizoctonia solani Substituted quinoxalines Compounds 5j and 5t showed potent anti-RS activity. rsc.org
Various plant pathogenic fungi Quinoxaline-2-oxyacetate hydrazides Many compounds exhibited notable antifungal activity. mdpi.com
Rhizoctonia solani (E)-6-((2-phenylhydrazono)methyl)quinoxalines Compound 6p was more potent than carbendazim. acs.org
Candida species 3-hydrazinoquinoxaline-2-thiol Showed high efficacy against most clinical isolates of Candida albicans. nih.gov

Antiparasitic Research

The quinoxaline chemical scaffold has been extensively investigated for its potential against a variety of parasitic diseases.

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antimalarial drugs, particularly in light of growing resistance to existing therapies. nih.gov Research has demonstrated that quinoxaline 1,4-di-N-oxide derivatives can possess superior antimalarial activity compared to their non-oxidized counterparts. sbq.org.br

Notably, substitutions at the 6-position of the quinoxaline ring have been shown to influence activity. One study reported that 6-chloro-3-carbonitrile-1,4-di-N-oxide derivatives showed potent activity against Plasmodium falciparum, with IC50 values ranging between 0.05 µM and 12.6 µM. sbq.org.br The most active compound in this series was 6-chloro-2-[4-(2-methoxyphenyl)-piperazin-1-yl]-quinoxaline-3-carbonitrile 1,4-di-N-oxide. sbq.org.br Another related structure, 6-chloro-2-(4-chlorophenyl)-3-carbonitrile 1,4-di-N-oxide quinoxaline, also showed good activity against chloroquine-resistant strains. sbq.org.br These findings highlight that a 6-chloro substitution is a common feature in several highly active antimalarial quinoxalines, suggesting its potential importance for the bioactivity of this compound.

Leishmaniasis is another parasitic disease where quinoxaline derivatives have shown significant promise. Quinoxaline-1,4-dioxides (QdNOs) have been identified as a privileged scaffold with antileishmanial properties. nih.gov Studies have demonstrated the efficacy of various substituted quinoxalines against different Leishmania species.

For example, 2,3-diarylsubstituted quinoxaline derivatives have been investigated for their activity against Leishmania amazonensis. nih.gov The compounds 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) and 2,3-di-(4-methoxyphenyl)-quinoxaline showed significant selectivity and dose-dependent activity against both promastigote and intracellular amastigote forms of the parasite. nih.gov Furthermore, a broad screening of quinoxaline derivatives revealed activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govusp.br While direct testing of this compound was not found, the consistent antileishmanial activity of 2,3-disubstituted and chloro-substituted quinoxalines supports its potential as a candidate for further investigation in this area. nih.govusp.br

Research has also extended to the efficacy of quinoxalines against trypanosomes and amoebas. Continuous efforts are underway to discover new treatments for Chagas' disease, caused by Trypanosoma cruzi, and human African trypanosomiasis, caused by Trypanosoma brucei. nih.gov

Studies have shown that 2,3-diaryl-substituted quinoxalines are active against T. brucei and the intracellular forms of T. cruzi. nih.gov Specifically, 2-chloro-3-methylsulfoxylsulfonyl and 2-chloro-3-methylsulfinyl quinoxalines were identified as particularly potent. usp.br This indicates that the presence of a chlorine atom can be a key feature for antitrypanosomal activity within this chemical class.

In the context of amoebiasis, caused by Entamoeba histolytica, quinoxaline derivatives have also been explored. Early studies demonstrated the anti-amoebic action of quinoxaline-1:4-dioxide and its derivatives. nih.gov More recent work on quinoxaline derivatives has shown that they can exhibit better anti-amoebic activity than the standard drug metronidazole, with good selectivity indices. nih.gov Although data for this compound is not specifically available, the general activity of the quinoxaline scaffold against these parasites warrants further investigation.

Table 2: Antiparasitic Activity of Selected Quinoxaline Derivatives

Compound Class/Derivative Target Parasite Activity/Finding Reference
6-chloro-3-carbonitrile-1,4-di-N-oxide derivatives Plasmodium falciparum IC50 values from 0.05 µM to 12.6 µM sbq.org.br
2,3-diarylsubstituted quinoxalines Leishmania amazonensis Active against promastigotes and amastigotes nih.gov
2,3-diaryl-substituted quinoxalines Trypanosoma brucei, Trypanosoma cruzi Active against parasites without affecting mammalian cell viability nih.gov

Anticancer Research

The quinoxaline scaffold is a well-established platform for the development of novel anticancer agents. nih.govresearchgate.net Derivatives of quinoxaline have been shown to act as selective inhibitors of various protein kinases that are crucial for cancer cell growth and survival, such as VEGFR, PDGFR, and EGFR. nih.govekb.eg The mechanism often involves competitive inhibition at the ATP-binding site of these kinases. nih.gov

The cytotoxic potential of quinoxaline derivatives has been evaluated against a range of human cancer cell lines. While specific cytotoxic data for this compound is not prominent in the reviewed literature, numerous studies on structurally related compounds provide valuable insights.

For instance, several synthesized series of quinoxaline derivatives have been tested against the human breast adenocarcinoma cell line, MCF-7. One study synthesized three series of derivatives and found that compounds VIId, VIIIa, VIIIc, VIIIe, and XVa exhibited promising activity against MCF-7, as well as HCT116 (colon) and HepG2 (liver) cancer cell lines. nih.gov Another report highlighted that hybrid molecules of quinoxaline and coumarin (B35378) showed a growth inhibition of 55.75% against a melanoma cell line, with structure-activity relationships indicating that an electron-withdrawing chloro group produced higher activity than a bromo group. mdpi.com

Similarly, the human cervical cancer cell line, HeLa, has been used to screen quinoxaline derivatives. One study identified new derivatives containing ester and amide groups, with some showing excellent activity against HeLa cells, with IC50 values as low as 0.126 µM. mdpi.com The consistent anticancer activity of quinoxalines bearing phenyl and chloro substituents suggests that this compound could be a viable candidate for anticancer screening.

Table 3: Cytotoxic Activity of Selected Quinoxaline Derivatives Against Cancer Cell Lines

Compound/Derivative Series Cell Line Activity (IC50) / Finding Reference
N-(4-(quinoxalin-2-yl)amino)phenyl)benzamide derivatives MCF-7 Promising activity observed for several compounds nih.gov
Quinoxaline-coumarin hybrids Melanoma (MALME-M) 55.75% growth inhibition mdpi.com
Quinoxalines with ester and amide groups HeLa IC50 = 0.126 µM (for most active compound) mdpi.com

Antitumor Potentials and Related Mechanisms

The quinoxaline scaffold is a promising platform for the development of novel anticancer agents, with many derivatives being investigated as kinase inhibitors or apoptosis inducers. ekb.egnih.govnih.gov However, a review of the available scientific literature reveals no specific studies focused on the antitumor potential or related mechanisms of action for this compound. While extensive research exists on other quinoxaline derivatives, some showing potent activity against various cancer cell lines, data pertaining specifically to this compound is not available. nih.govresearchgate.net

Other Pharmacological Research Areas

Beyond oncology, the therapeutic potential of quinoxaline-based compounds extends to a variety of other pharmacological domains.

Anti-inflammatory Effects

Quinoxaline derivatives are recognized for their potential anti-inflammatory properties, with some compounds acting on key inflammatory modulators. researchgate.netsphinxsai.com Despite the broad interest in this area, there is currently no published research specifically evaluating the anti-inflammatory effects of this compound. Studies on other molecules within the quinoxaline class have shown significant activity, but these findings cannot be directly extrapolated to the specific compound . researchgate.net

Antidiabetic and Hypoglycemic Potential

Certain quinoxaline derivatives have been designed and evaluated as potential treatments for diabetes, with some acting as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-4) or as α-glucosidase inhibitors. nih.govnih.gov A thorough search of research databases indicates that this compound has not been specifically investigated for its antidiabetic or hypoglycemic properties.

Anticonvulsant and Neuropharmacological Applications

The neuropharmacological applications of quinoxalines have been an area of interest, with some derivatives explored for antidepressant or antipsychotic effects. ijpsjournal.comnih.gov The potential for anticonvulsant activity is also a recognized area of research for heterocyclic compounds. However, there are no specific studies in the available literature that investigate this compound for anticonvulsant or other neuropharmacological applications.

Antioxidant Activity

The antioxidant potential of heterocyclic compounds is a significant area of study, as oxidative stress is implicated in numerous disease states. Research has been conducted on the antioxidant properties of various quinoxaline and quinazolinone derivatives. nih.govnih.gov Nevertheless, specific research data on the antioxidant activity of this compound is not present in the current body of scientific literature.

Computational and Theoretical Chemistry Studies on Quinoxaline Systems

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of molecules. ias.ac.in These calculations provide optimized molecular geometries and a wealth of electronic parameters without the need for laboratory synthesis and analysis. nih.gov For quinoxaline (B1680401) derivatives, methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) are commonly used to perform geometry optimization and calculate various properties. uctm.edudergipark.org.tr

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of these studies. researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and the electronic transport properties of the molecule. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

Molecular Electrostatic Potential (MEP) mapping is another valuable output of DFT calculations. The MEP surface illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net In chloro-substituted quinoxalines, the electronegative chlorine and nitrogen atoms typically create regions of negative potential, indicating sites susceptible to electrophilic attack, while hydrogen atoms and aromatic rings often exhibit positive potential. uctm.eduresearchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for Quinoxaline Derivatives
ParameterDescriptionTypical Significance for 6-Chloro-2-(4-ethylphenyl)quinoxaline
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability; influenced by the ethylphenyl group.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability; influenced by the quinoxaline core and chlorine atom.
Energy Gap (ΔE) (eV)Difference between LUMO and HOMO energiesCorrelates with chemical reactivity and kinetic stability. researchgate.net
Dipole Moment (Debye)Measure of the overall polarity of the moleculeAffects solubility and intermolecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. nih.gov For quinoxaline derivatives, docking studies have been instrumental in evaluating their potential as inhibitors for various biological targets, such as viral proteases, kinases, and α-glucosidase. nih.govnih.gov

The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov The analysis focuses on identifying key intermolecular interactions, including:

Hydrogen Bonds: Formed between the ligand and amino acid residues in the receptor's active site.

Hydrophobic Interactions: The chloro group and the ethylphenyl substituent of this compound would be expected to form significant hydrophobic interactions. nih.gov

π-π Stacking: Occurs between the aromatic rings of the quinoxaline system and aromatic residues of the protein like Phenylalanine (Phe) or Tryptophan (Trp). nih.gov

π-Cation Interactions: Interactions between the electron-rich quinoxaline ring and positively charged amino acid residues.

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the atomic and molecular motion over time, providing insights into the stability of the ligand-receptor complex and conformational changes that may occur upon binding. acs.org For instance, an MD simulation can track the root-mean-square deviation (RMSD) to assess the stability of the docked compound in the active site over a period of nanoseconds. nih.gov

Table 2: Illustrative Data from Molecular Docking Studies of Quinoxaline Derivatives
Biological TargetBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
α-Glucosidase nih.gov-5.8 to -2.2Trp481, Phe525, Asp616Hydrogen bonds, π-π stacking, Aromatic H-bonds
PARP-1 temple.edu-8.7 to -6.3Gly202, Ser243, Tyr246Hydrogen bonds, π-π stacking
SARS-CoV-2 Mpro nih.govNot specifiedNot specifiedHydrophobic, π-π stacking, van der Waals

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. asianpubs.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. asianpubs.org

To build a QSAR model, a set of molecules with known activities is used as a training set. For each molecule, a variety of "molecular descriptors" are calculated. These descriptors quantify different aspects of the molecule's structure, such as:

Topological Descriptors: Related to the connectivity and branching of atoms.

Electronic/Electrostatic Descriptors: Include properties like partial atomic charges, dipole moment, and HOMO/LUMO energies. nih.gov

Steric Descriptors: Describe the size and shape of the molecule (e.g., Molar Refractivity, MR). asianpubs.org

Hydrophobic Descriptors: Most commonly represented by log P, the logarithm of the partition coefficient between octanol (B41247) and water. asianpubs.org

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to develop an equation that relates a selection of these descriptors to the observed biological activity. asianpubs.orgnih.gov For quinoxaline derivatives, QSAR models have been developed to predict activities like anti-tubercular effects. nih.gov Such models can highlight which properties are most influential; for example, a model might reveal that steric bulk in one region of the molecule decreases activity, while high hydrophobicity in another region increases it. These insights are invaluable for the rational design of new, more potent analogs.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds
Descriptor TypeExample DescriptorSignificance for this compound
Hydrophobiclog PQuantifies lipophilicity, affecting membrane permeability. The ethylphenyl group would contribute positively.
StericMolar Refractivity (MR)Relates to molecular volume and polarizability, influencing receptor fit. asianpubs.org
ElectronicDipole Moment (DM)Describes polarity, which is important for binding interactions. The chloro-substituent strongly influences this.
TopologicalWiener IndexReflects molecular branching and compactness.

Prediction of Electronic Properties for Research Applications

The prediction of electronic properties through computational methods provides a powerful framework for anticipating a molecule's behavior and guiding its potential research applications. By integrating data from DFT, MEP, and FMO analysis, a detailed electronic profile of a compound like this compound can be constructed.

The electronic properties are heavily influenced by its substituents. The chlorine atom at the 6-position acts as an electron-withdrawing group due to its high electronegativity, which modulates the electron density of the entire quinoxaline ring system. dergipark.org.tr This can enhance certain intermolecular interactions and affect the molecule's metabolic stability. Conversely, the 4-ethylphenyl group at the 2-position is primarily an electron-donating and hydrophobic moiety, which can influence binding affinity with biological targets and solubility in nonpolar environments.

Predictions from quantum chemical calculations can directly inform research directions. For example, MEP maps can predict sites of hydrogen bonding, which is crucial for designing molecules that can effectively bind to a specific enzyme or receptor. researchgate.net The HOMO-LUMO energy gap can be used to predict the compound's potential as a component in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where a tunable energy gap is desirable. The predicted dipole moment can help in understanding its solubility and how it might behave in different solvent environments, which is critical for designing reaction conditions or formulation strategies.

Table 4: Predicted Electronic Properties and Their Research Implications
Electronic PropertyPredicted Effect for this compoundPotential Research Application
Electron Density DistributionPolarization due to Cl (electron-withdrawing) and ethylphenyl (electron-donating) groups.Guiding rational drug design by identifying sites for molecular interactions. researchgate.net
HOMO/LUMO Energy GapA specific energy gap value that determines electronic transition energy.Assessing suitability for applications in organic electronics and photophysics.
Reactivity Sites (from MEP)Nucleophilic regions around N atoms; electrophilic regions around H atoms.Predicting sites of metabolic transformation or chemical reaction.
PolarizabilityInfluenced by the aromatic system and substituents.Understanding non-covalent interactions and potential for use in materials science.

Advanced Materials Science and Non Biological Research Applications

Organic Electronic Materials Research

There is no published research on the use of 6-Chloro-2-(4-ethylphenyl)quinoxaline as an electron-transporting material in organic solar cells.

In general, quinoxaline-based molecules and polymers are explored as non-fullerene acceptors (NFAs) in OSCs. Their electron-accepting properties and the ability to tune their energy levels through chemical modification make them attractive candidates for improving power conversion efficiencies (PCEs) and reducing energy loss in solar devices. Studies in this field focus on synthesizing new quinoxaline (B1680401) derivatives and evaluating their photovoltaic performance, including parameters like open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

No specific studies detailing the application of this compound in organic field-effect transistors were found.

The broader family of quinoxaline-containing conjugated polymers and small molecules has been synthesized and tested for OFET applications. Researchers design these materials to facilitate charge transport, aiming for high carrier mobility and a large on/off current ratio. The performance of these materials is often linked to their molecular structure, which influences intermolecular interactions and film morphology.

There is no available research describing a role for this compound in organic light-emitting diodes.

Generally, the electron-transporting capabilities of quinoxaline derivatives make them potential candidates for inclusion in OLED device architectures. Their function would be to facilitate the efficient transport and injection of electrons into the emissive layer, thereby improving device efficiency and stability.

No research was identified concerning the use of this compound in sensors or electrochromic devices.

The inherent electronic properties of some quinoxaline derivatives make them theoretically suitable for these applications. For sensor applications, changes in the optical or electronic properties of the material upon interaction with a specific analyte would be the focus. For electrochromic devices, research would investigate color changes induced by the application of an electrical potential.

Corrosion Inhibition Research

No studies were found that investigate the corrosion inhibition performance of this compound.

Quinoxaline and its derivatives are a well-established class of corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. Their effectiveness is attributed to the presence of nitrogen atoms, aromatic rings, and other functional groups that can adsorb onto the metal surface, creating a protective barrier against corrosive agents.

Electrochemical Studies of Inhibitor Performance

As there is no research on this compound as a corrosion inhibitor, there are no corresponding electrochemical studies.

For other quinoxaline derivatives, electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are standard methods to evaluate performance. PDP studies help determine if an inhibitor acts on anodic, cathodic, or both reactions (mixed-type), while EIS is used to analyze the inhibitor's effect on charge transfer resistance at the metal-solution interface. Such studies typically generate data on inhibition efficiency at various concentrations, which can be used to construct data tables and understand the adsorption mechanism.

Quantum Chemical Insights into Adsorption Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the adsorption mechanisms of organic molecules on metal surfaces. While specific experimental and theoretical studies on the adsorption of this compound are not extensively documented in publicly available research, the principles governing its interaction can be effectively understood by examining studies on analogous quinoxaline derivatives. These theoretical investigations are crucial for predicting the behavior of such compounds in advanced materials science applications, such as corrosion inhibition, where adsorption is a primary mechanism of action.

Theoretical studies on various quinoxaline derivatives consistently demonstrate a strong correlation between their molecular electronic properties and their tendency to adsorb onto metal surfaces. The adsorption process is generally understood to involve the sharing of electrons between the quinoxaline molecule and the metal. This can occur through the donation of electrons from the molecule's high-energy orbitals to the vacant d-orbitals of the metal, and the acceptance of electrons from the metal into the molecule's low-energy orbitals (back-donation).

Key quantum chemical parameters calculated through DFT are instrumental in elucidating these interactions. These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), electronegativity (χ), global hardness (η), and global softness (σ).

Detailed Research Findings from Analogous Quinoxaline Derivatives

To illustrate these principles, quantum chemical parameters for two representative quinoxaline derivatives, 1,4-dihydroquinoxaline-2,3-dione (Q1) and 2-phenylthieno[2,3-b]quinoxaline (Q2), have been studied in the context of their interaction with steel surfaces. najah.eduresearchgate.net These studies provide a valuable framework for understanding the potential adsorption behavior of this compound.

Higher EHOMO values are associated with a greater tendency for a molecule to donate electrons to an appropriate acceptor with low-energy empty orbitals. najah.edu Therefore, a higher EHOMO value for a compound like this compound would suggest a stronger propensity for adsorption on a metal surface via electron donation. In the case of the studied analogues, Q2 has a significantly higher EHOMO value than Q1, indicating its superior electron-donating capability. najah.edu

The ELUMO indicates the ability of a molecule to accept electrons. A lower ELUMO value suggests a greater capacity for electron acceptance. najah.edu The energy gap, ΔE, is a crucial indicator of molecular stability and reactivity. A smaller ΔE value generally corresponds to higher reactivity, which in the context of adsorption, facilitates the molecule's interaction with the metal surface. najah.edu The compound Q2, with its lower energy gap, is therefore predicted to be more reactive and adsorb more strongly than Q1. najah.edu

Global hardness (η) and softness (σ) are related to the energy gap. Hard molecules have a large ΔE, making them less reactive, while soft molecules have a small ΔE, rendering them more reactive. najah.edu Consequently, the higher softness value for Q2 aligns with its predicted higher reactivity and stronger adsorption. najah.edu

The adsorption mechanism of quinoxaline derivatives is often a complex process involving both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). orientjchem.org The presence of heteroatoms (nitrogen in the quinoxaline ring) and π-electrons in the aromatic system are key to this interaction. orientjchem.org The nitrogen atoms can coordinate with the metal atoms, while the π-system can interact with the metal's d-orbitals, leading to the formation of a stable, protective adsorbed layer. Studies on similar compounds show that they function as mixed-type inhibitors, meaning they affect both anodic and cathodic electrochemical processes, by adsorbing onto the metal surface and blocking active sites. hilarispublisher.comnajah.edu The adsorption process for these compounds has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the adsorbate on the surface. orientjchem.orghilarispublisher.com

First-principles DFT calculations have been used to model the adsorption of quinoxalinone derivatives on iron (Fe(110)) surfaces. nih.gov These studies reveal that the molecules tend to adsorb in a parallel configuration to the surface to maximize the interaction between the conjugated π-system and the iron atoms. nih.gov The calculations also show the formation of strong Fe-O and Fe-C bonds, confirming the chemisorption nature of the interaction. nih.gov The calculated adsorption energy for a related quinoxaline derivative on an Fe(110) surface was found to be -226.55 kcal mol⁻¹, indicating a strong and spontaneous adsorption process. tandfonline.com

For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating ethylphenyl group would modulate the electron density of the quinoxaline core, thereby influencing its EHOMO, ELUMO, and other quantum chemical parameters. The planar quinoxaline structure, rich in π-electrons, and the nitrogen heteroatoms would serve as the primary active centers for adsorption onto a metal surface.

Table of Quantum Chemical Parameters for Analogous Quinoxaline Derivatives

ParameterSymbol1,4-dihydroquinoxaline-2,3-dione (Q1)2-phenylthieno[2,3-b]quinoxaline (Q2)
Energy of HOMOEHOMO (eV)-6.5418-5.9449
Energy of LUMOELUMO (eV)-1.5361-2.1472
Energy GapΔE (eV)5.00573.7977
Electronegativityχ (eV)4.03894.0460
Global Hardnessη (eV)2.50281.8988
Global Softnessσ (eV⁻¹)0.39950.5266
Data sourced from theoretical calculations on steel surfaces in acidic media. najah.edu

Future Research Directions and Overarching Challenges

Innovation in Green and Sustainable Synthetic Routes for Quinoxalines

The synthesis of quinoxalines traditionally involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com However, these methods often rely on harsh reaction conditions, toxic catalysts, and hazardous solvents, posing environmental concerns. ijirt.orgresearchgate.net The future of quinoxaline (B1680401) synthesis, including for derivatives like 6-Chloro-2-(4-ethylphenyl)quinoxaline, lies in the adoption of green chemistry principles. ijirt.orgmtieat.org

Key areas of innovation include:

Eco-friendly Solvents and Catalysts: Research is increasingly focused on using benign solvents like water or ionic liquids. ijirt.orgresearchgate.net The use of reusable, heterogeneous catalysts, such as nano-catalysts (e.g., copper oxide or silica (B1680970) nanoparticles), is a promising approach to minimize waste and improve efficiency. rsc.orgnih.gov For instance, the use of waste orange peel extract to create copper oxide nanoparticles has been demonstrated for quinoxaline synthesis, highlighting a commitment to renewable resources. nih.gov

Energy-Efficient Methodologies: Modern techniques like microwave and ultrasonic irradiation are being employed to accelerate reactions, reduce energy consumption, and often improve yields compared to conventional heating methods. mdpi.comijirt.org

Atom Economy: The development of one-pot, multi-component reactions is a significant goal. mtieat.org These reactions combine multiple synthetic steps without isolating intermediates, saving time, resources, and reducing waste.

Table 1: Comparison of Synthetic Methodologies for Quinoxalines

Feature Traditional Synthesis Green Synthesis
Solvents Often toxic and hazardous (e.g., DMF, Toluene) Water, Ionic Liquids, Solvent-free conditions ijirt.orgresearchgate.net
Catalysts Strong acids/bases, homogeneous metal catalysts mdpi.comijirt.org Reusable nanocatalysts, biocatalysts, phase transfer catalysts rsc.org
Energy High-temperature reflux for extended periods mdpi.com Microwave irradiation, sonication ijirt.org
Byproducts Often significant, requiring extensive purification Minimized through higher selectivity and atom economy researchgate.net

These green approaches are not just environmentally conscious but also often lead to higher yields and simpler workup procedures, making the synthesis of complex quinoxalines more practical and scalable. researchgate.netrsc.org

Deeper Elucidation of Molecular Targets and Pathways

While the quinoxaline scaffold is known for its wide-ranging biological activities, a significant challenge remains in pinpointing the precise molecular targets and understanding the intricate biological pathways through which compounds like this compound exert their effects. pulsus.comnih.gov Quinoxaline derivatives have been identified as inhibitors of various enzymes and receptors, playing roles in anticancer, antimicrobial, and antiviral activities. nih.govkit.edu

Future research must focus on:

Target Identification and Validation: Advanced techniques are needed to identify the specific proteins, enzymes, or nucleic acids that quinoxaline derivatives interact with. Quinoxalines have shown potential as inhibitors of protein kinases (like VEGFR, EGFR), topoisomerases, and viral enzymes such as reverse transcriptase. nih.govnih.govmedchemexpress.com Elucidating these targets is crucial for understanding their mechanism of action.

Mechanism of Action Studies: Beyond identifying the primary target, it is essential to unravel the downstream effects on cellular signaling pathways. nih.gov For instance, many anticancer quinoxalines are believed to induce apoptosis (programmed cell death). pulsus.comnih.gov Detailed studies are required to map out the specific apoptotic pathways they trigger.

Combating Drug Resistance: A deeper understanding of molecular pathways is critical for overcoming drug resistance, a major hurdle in cancer and infectious disease treatment. nih.govbenthamdirect.com By identifying how resistance develops, researchers can design new quinoxaline derivatives that bypass these mechanisms.

Rational Design Principles for Enhanced Specificity and Efficacy

The development of new therapeutic agents is moving away from broad screening towards a more targeted, rational design approach. nih.gov For quinoxaline derivatives, this involves leveraging computational tools and structure-activity relationship (SAR) data to create molecules with improved potency and selectivity, thereby minimizing off-target effects. pulsus.combenthamdirect.com

Key principles for future rational design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoxaline scaffold, such as altering substituents on the benzene (B151609) and pyrazine (B50134) rings, is crucial for establishing clear SARs. pulsus.comnih.gov For example, studies have shown that the presence and position of halogen atoms, like the chlorine in this compound, can significantly influence biological activity. mdpi.com

Computational Modeling: Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are powerful tools for predicting how a molecule will bind to its target. nih.govjohnshopkins.edu This allows for the virtual screening of large libraries of potential quinoxaline derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular Hybridization: This strategy involves combining the quinoxaline scaffold with other known pharmacophores (bioactive parts of a molecule) to create hybrid compounds with potentially synergistic or enhanced activities. nih.govresearchgate.net

Exploration of Novel Quinoxaline Scaffolds and Derivatization Approaches

To expand the therapeutic potential of the quinoxaline family, continuous exploration of novel scaffolds and innovative derivatization methods is essential. nih.govrsc.org The versatility of the quinoxaline core allows for extensive chemical modification. mdpi.com

Future research directions in this area include:

Developing New Core Structures: While the basic quinoxaline ring system is well-established, researchers are creating more complex, fused heterocyclic systems that incorporate the quinoxaline motif, such as pyrrolo[1,2-a]quinoxalines. nih.govresearchgate.net These novel scaffolds can present unique three-dimensional shapes, potentially leading to new biological activities.

Innovative Derivatization Techniques: New synthetic methods are enabling the introduction of a wider variety of functional groups onto the quinoxaline ring. rsc.orgresearchgate.net This includes advanced coupling reactions and C-H functionalization, which allow for precise modifications that were previously difficult to achieve.

Targeting New Therapeutic Areas: While much research has focused on cancer and infectious diseases, the diverse biological activities of quinoxalines suggest they could be effective against other conditions. nih.govkit.edu Exploring new applications, such as in neurodegenerative diseases or metabolic disorders, represents a significant opportunity for future drug discovery.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Chloro-2-(4-ethylphenyl)quinoxaline?

  • Methodology : The compound is typically synthesized via condensation of substituted o-phenylenediamines with benzyl derivatives under acidic or catalytic conditions. For example, a condensation reaction between 4-chloro-1,2-diaminobenzene and 4-ethylbenzaldehyde in the presence of acetic acid and H₂SO₄ yields the quinoxaline scaffold. Purification via column chromatography (e.g., petroleum ether/EtOAc) and crystallization (slow solvent evaporation) ensures high purity .
  • Key Parameters : Reaction temperature (140–160°C), solvent choice (chlorobenzene or acetic acid), and catalyst (CuCl or H₂SO₄) critically influence yield and reaction time.

Q. Which characterization techniques are essential for verifying the structure of this compound?

  • Core Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments .
  • X-Ray Crystallography : Resolves intermolecular interactions (e.g., C–H···π, π–π stacking) and dihedral angles between substituents and the quinoxaline core .
  • HRMS/HPLC : Validates molecular weight and purity (>95%) .

Q. What biological targets or activities are associated with this compound derivatives?

  • Primary Targets :

  • Anticancer Activity : Bromo- or nitro-substituted analogs inhibit non-small-cell lung cancer (NSCLC) cells by targeting EGFR or COX-2 pathways .
  • Antiparasitic Activity : Quinoxaline 1,4-di-N-oxide derivatives show trypanocidal activity via interactions with Trypanosoma cruzi proteins .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side products?

  • Strategies :

  • Catalyst Screening : Transition metal catalysts (e.g., CuCl) enhance regioselectivity in condensation reactions .
  • Solvent-Free Conditions : Reduce byproduct formation in microwave-assisted syntheses .
  • Table : Comparison of yields under varying conditions:
CatalystSolventTemp (°C)Yield (%)
H₂SO₄AcOH14055
CuClChlorobenzene34372

Q. How should researchers address contradictions in reported biological activity data for quinoxaline derivatives?

  • Analysis Framework :

  • Cell Line Variability : Test compounds across multiple cell lines (e.g., A549 vs. H1299 NSCLC cells) to assess specificity .
  • Assay Conditions : Control for LogP variations, which influence membrane permeability and false negatives in enzyme inhibition assays .
    • Example : Bromo-substituted analogs show stronger NSCLC inhibition than nitro derivatives, likely due to enhanced lipophilicity and target binding .

Q. What computational approaches are recommended for predicting the drug-likeness of this compound analogs?

  • Methods :

  • Molecular Docking : Screen against crystallized targets (e.g., EGFR PDB: 1M17) to prioritize analogs with optimal binding energies .
  • QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond acceptors to correlate structure with bioactivity .

Q. How do substituent positions (e.g., chloro at C6, ethylphenyl at C2) influence the compound’s intermolecular interactions?

  • Structural Insights :

  • Crystal Packing : The ethylphenyl group induces a 49.32° dihedral angle with the quinoxaline plane, reducing π–π stacking but enhancing C–H···π interactions with adjacent phenyl rings .
  • Solubility : Chloro substituents at C6 increase hydrophobicity, necessitating DMSO or ethanol for in vitro assays .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Mitigation Steps :

  • Dynamic Simulations : Perform molecular dynamics (MD) to account for protein flexibility missed in rigid docking .
  • Metabolite Screening : Identify in vivo degradation products (e.g., hydroxylated metabolites) that alter activity .

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